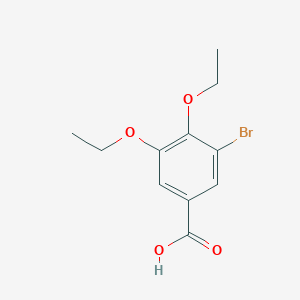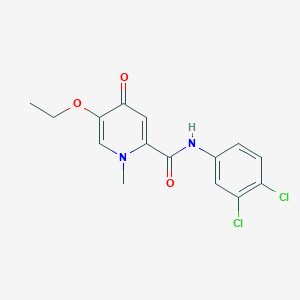![molecular formula C19H24N4O3S B2493141 4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034265-47-7](/img/structure/B2493141.png)
4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For compounds similar to the one , methodologies might include condensation reactions, the use of organometallic reagents for functional group transformations, and cyclization processes. For example, synthesis approaches for related compounds have been reported, involving reactions under specific conditions to achieve desired molecular frameworks (Alberola et al., 1999).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity, stability, and potential biological interactions. Structural analyses often employ X-ray crystallography, NMR spectroscopy, and computational methods to elucidate conformations and electronic structures. For instance, compounds with pyrrolidinyl and tetrahydropyrazolo moieties have been studied to detail their molecular geometries and electronic properties, highlighting the importance of these analyses in predicting compound behavior (Özdemir et al., 2015).
Chemical Reactions and Properties
The reactivity of such a compound can be influenced by its functional groups, leading to various chemical reactions including substitutions, additions, and eliminations. The presence of a pyrrolidinyl sulfonyl group, for instance, might offer nucleophilic sites for reactions, whereas the benzamide moiety could engage in electrophilic substitutions. Research into similar molecules has explored their reactivity under different conditions, providing insight into potential transformations and reactivity patterns (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are essential for understanding the compound's behavior in different environments. These characteristics can influence its application and handling. Studies on related compounds have examined these properties in detail, offering a basis for predicting those of the compound (Wang et al., 2006).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are critical for designing synthesis routes and applications. The intricate structure of the compound suggests a detailed analysis of these properties is necessary to fully understand and utilize it. Investigations into similar molecules have provided valuable data on their chemical behavior, which could be extrapolated to this compound (Shim et al., 2002).
Mecanismo De Acción
Target of Action
Compounds with a pyrazolo[1,5-a]pyridine core are often associated with various biological activities. They might interact with different protein targets in the body, depending on their specific structural features .
Mode of Action
The interaction between the compound and its target could involve the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and van der Waals interactions) between the compound and specific amino acid residues in the target protein. This can lead to changes in the protein’s conformation or activity .
Biochemical Pathways
The compound’s action could potentially affect various biochemical pathways, depending on the nature of its target. For instance, if the target is an enzyme involved in a specific metabolic pathway, the compound’s action could result in the upregulation or downregulation of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. For instance, the presence of a pyrrolidine sulfonyl group might influence the compound’s solubility and permeability, which could in turn affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its target and the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other biomolecules, could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and hence its interaction with its target .
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-19(20-13-16-14-21-23-12-2-1-5-18(16)23)15-6-8-17(9-7-15)27(25,26)22-10-3-4-11-22/h6-9,14H,1-5,10-13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVNHYASXDZDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine](/img/structure/B2493059.png)
![N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2493060.png)





![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)
![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2493077.png)
![3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B2493078.png)
